molecular formula CH6BrN3 B125025 Guanidine Monohydrobromide CAS No. 19244-98-5

Guanidine Monohydrobromide

Cat. No. B125025
CAS RN: 19244-98-5
M. Wt: 139.98 g/mol
InChI Key: VQNVZLDDLJBKNS-UHFFFAOYSA-N
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Description

Guanidine Monohydrobromide is a strong organic base that primarily exists as guanidium ions at physiological pH . It is found in the urine as a normal product of protein metabolism and is also used in laboratory research as a protein denaturant .


Synthesis Analysis

The synthesis of guanidines has been a topic of interest in recent years. Classical methods are available for the preparation of guanidines, but synthetic preparation approaches to guanidines are still in great demand . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported .


Molecular Structure Analysis

Guanidine Monohydrobromide has the molecular formula CH6BrN3 . Guanidines and their derivatives present at the same time an aminal and an imine function, which helps understand its nucleophilic and electrophilic simultaneous character .


Chemical Reactions Analysis

Guanidines are considered one of the most interesting organic molecules given their structural features and chemical properties . The aminal function is responsible for the N-nucleophilic character, and for alkylation and acylation reactions . The electrophile character accounted by the imine function is important in catalytic systems and in cases of compounds with strong nucleophilic properties .


Physical And Chemical Properties Analysis

Guanidine is considered to be one of the strongest organic bases (p K a = 13.6). Such a basic property enables this molecule to bind to carboxylates, phosphates, and metals .

Scientific Research Applications

Synthesis and Biological Activities

Guanidine compounds, including Guanidine Monohydrobromide, have been extensively researched for their diverse biological activities and therapeutic uses. They are notable for their roles in drug discovery, with applications in developing central nervous system agents, anti-inflammatory drugs, anti-diabetic, and chemotherapeutic agents, as well as ingredients in cosmetics. These compounds have seen a significant increase in the discovery of promising lead structures suitable for drug development (Sa̧czewski & Balewski, 2013).

Guanidine Derivatives in Medicinal Chemistry

Guanidine derivatives are critical in medicinal chemistry due to their wide range of pharmacological properties and therapeutic applications. These include their use as inhibitors of Na+/H+ exchanger, inhibitors of NO synthase, antithrombotic agents, and vectors for drug delivery. The significant advancements in the synthesis of guanidine-containing molecules have made them vital in the design of novel drugs (Sa̧czewski & Balewski, 2009).

Catalytic and Synthetic Applications

The catalytic applications of guanidine compounds, such as Guanidine Monohydrobromide, are also notable. They have been used as organosuperbases in base-catalyzing organic reactions, and as ligands in coordination chemistry. Their versatility in organic chemistry highlights their value in facilitating various synthetic processes (Alonso-Moreno et al., 2014).

Guanidine in Bioresponsive Polymers

Guanidinylated polymers have been developed for use in nonviral gene delivery, showcasing the potential of guanidine derivatives in biotechnology and medical research. These polymers are characterized by their high transfection efficiency and lower cytotoxicity, making them viable alternatives to conventional gene delivery carriers (Yu et al., 2016).

Applications in Organic Chemistry

Guanidine compounds are also pivotal in organic chemistry, particularly in the synthesis of substituted diazines, triazines, and macroheterocycles through multicomponent reactions. They serve as catalysts or solvents in these reactions, demonstrating their versatility and importance in chemical synthesis (Rahimifard & Ziarani, 2013).

Biological Activities of Guanidines

The biological activities of guanidine derivatives encompass a broad spectrum, including their roles in natural products, synthesis, and various bioactive molecules. They are integral in the development of bioactive molecules with diverse biological activities, such as anticancer, antimicrobial, and antioxidant agents (Berlinck, Burtoloso, & Kossuga, 2008).

Safety And Hazards

Guanidine Monohydrobromide can cause skin irritation and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Guanidine and its derivatives have received much attention because of important applications in many fields, such as pharmaceutics, organometallic and coordination chemistry, and organic synthesis . The guanidine group is of great interest in medicinal chemistry and has become a key motif in many clinical drugs .

properties

IUPAC Name

guanidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3.BrH/c2-1(3)4;/h(H5,2,3,4);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNVZLDDLJBKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113-00-8 (Parent)
Record name Guanidine monohydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019244985
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DSSTOX Substance ID

DTXSID9066469
Record name Guanidine monohydrobromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanidine Monohydrobromide

CAS RN

19244-98-5
Record name Guanidinium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19244-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine monohydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019244985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, hydrobromide (1:1)
Source EPA Chemicals under the TSCA
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Record name Guanidine monohydrobromide
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Record name Guanidine monohydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YS Pelak, J Bartram - researchgate.net
ATP–adenosine triphosphate BCDMH-bromochlorodimethylhydantoin CFU–colony forming units CRAB–carbapenem-resistant Acinetobacter baumannii CRE–carbapenem-resistant …
Number of citations: 0 www.researchgate.net
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclei D-Cl, 1988 - Springer
This document is part of Subvolume A ‘Nuclei D - Cl’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com

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